![molecular formula C6H3F3O3 B1306059 5-(Trifluoromethyl)-2-furoic acid CAS No. 56286-73-8](/img/structure/B1306059.png)
5-(Trifluoromethyl)-2-furoic acid
Overview
Description
5-(Trifluoromethyl)-2-furoic acid (TFMFA) is a naturally occurring carboxylic acid that is found in some plants and fungi. It is a key intermediate in the synthesis of many other compounds, including pharmaceutical drugs, fragrances, and flavorings. TFMFA is also used in the synthesis of organic dyes, plastics, and other organic materials. TFMFA has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
5-Trifluoromethyl-2-formylphenylboronic acid, a compound similar to 5-(Trifluoromethyl)-2-furoic acid, has been synthesized and studied for its antimicrobial properties . The compound has shown moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole), a recently approved benzoxaborole antifungal drug .
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl-containing compounds often interact with various enzymes and proteins within the body .
Mode of Action
Trifluoromethyl groups are known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 5-(Trifluoromethyl)-2-furoic acid could enhance its interaction with its targets, leading to changes in the target’s function .
Biochemical Pathways
It’s known that fluorinated drugs can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group can enhance the metabolic stability of a compound . This suggests that 5-(Trifluoromethyl)-2-furoic acid could have favorable pharmacokinetic properties .
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
It’s known that various environmental factors can influence the action of drugs in general .
properties
IUPAC Name |
5-(trifluoromethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPCKBOJBGJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380546 | |
Record name | 5-(trifluoromethyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-furoic acid | |
CAS RN |
56286-73-8 | |
Record name | 5-(Trifluoromethyl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56286-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(trifluoromethyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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